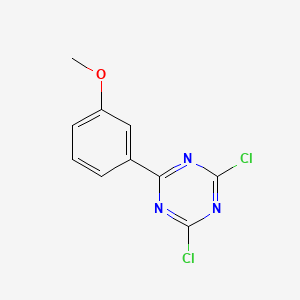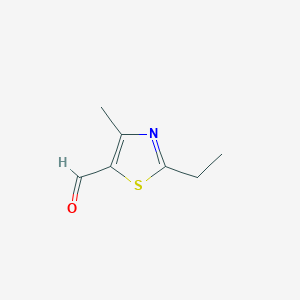
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- typically involves the cyclization of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative . Another method involves the use of iodine as a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- often employs a one-pot synthesis approach to streamline the process and improve yield. This method uses commercially available starting materials and avoids the need for multiple purification steps, making it more efficient and cost-effective .
化学反应分析
Types of Reactions
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 2-Ethyl-4-methylthiazole-5-carboxylic acid.
Reduction: 2-Ethyl-4-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This can result in antimicrobial, anti-inflammatory, and other biological effects .
相似化合物的比较
Similar Compounds
- 4-Methyl-5-(2-hydroxyethyl)thiazole
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
2-ethyl-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
InChI 键 |
NHEVNDJWJORHNV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(S1)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
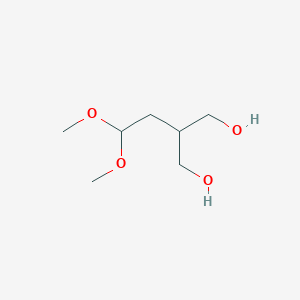
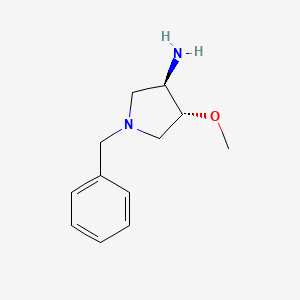
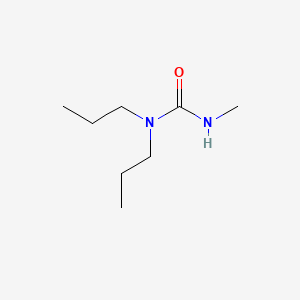
![D-Alanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B8739353.png)
![2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine](/img/structure/B8739357.png)
![2-(chloromethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B8739363.png)
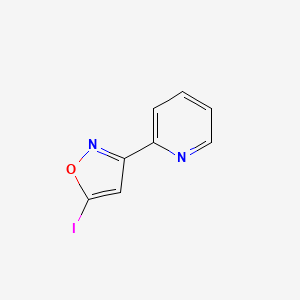
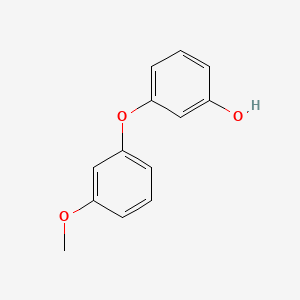
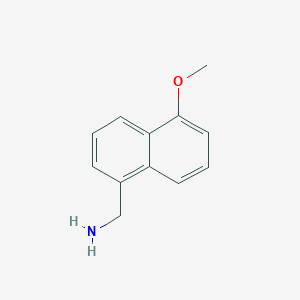
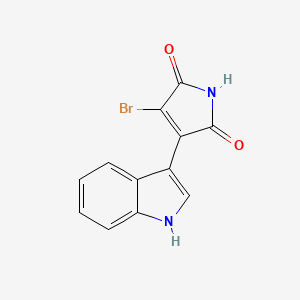
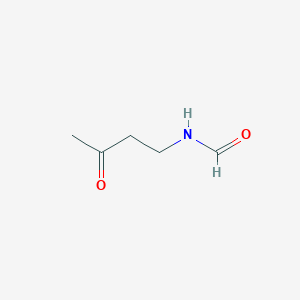
![Pyrimidine, 4,6-dichloro-2-[(phenylmethyl)thio]-](/img/structure/B8739397.png)

